molecular formula C10H9Cl2N3O3S B2392724 4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide CAS No. 318284-21-8

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide

Cat. No.: B2392724
CAS No.: 318284-21-8
M. Wt: 322.16
InChI Key: FCNASFYQJBSRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide is a chemical compound of interest in medicinal chemistry and oncology research. While specific biological data for this exact molecule is not currently available in the scientific literature cited here, its structure incorporates key motifs associated with anticancer activity. Recent studies on structurally related pyrazolo-triazine derivatives bearing benzenesulfonamide groups have demonstrated potent anticancer activity against a range of human cancer cell lines, including leukemia, colon cancer, and renal cancer, with one study reporting IC50 values in the sub-micromolar range . The core pyrazole and sulfonamide pharmacophores in this compound are recognized as purine bioisosteres, which can facilitate interaction with key enzymatic targets such as cyclin-dependent kinases (CDKs) . This suggests a potential research application for this compound as a candidate in the development of novel kinase inhibitors. The presence of dichloro and methyl substituents on the pyrazole ring may further influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to investigate its specific properties and mechanisms of action further.

Properties

IUPAC Name

4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O3S/c1-15-10(8(11)9(12)14-15)18-6-2-4-7(5-3-6)19(13,16)17/h2-5H,1H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNASFYQJBSRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Hydroxy-4,5-dichloro-2-methylpyrazole

The pyrazole core is synthesized via a modified Hantzsch pyrazole synthesis:

  • Diketone Preparation :
    Reaction of 1,1,2-trichloro-3-methylpropane-1,3-dione with sodium methoxide yields 4,5-dichloro-2-methylpyrazole-3(2H)-one.
  • Hydroxylation :
    Controlled hydrolysis under basic conditions (NaOH, H2O/EtOH, 60°C, 6 h) generates the 3-hydroxy derivative.

Key Data :

  • Yield: 68–72%
  • Purity (HPLC): >95%

Synthesis of 4-Fluorobenzenesulfonamide

  • Sulfonation :
    Fluorobenzene reacts with chlorosulfonic acid at 0°C to form 4-fluorobenzenesulfonyl chloride.
  • Amination :
    Treatment with concentrated NH4OH yields 4-fluorobenzenesulfonamide.

Key Data :

  • Overall Yield: 81%
  • Melting Point: 153–155°C

Ether Bond Formation

3-Hydroxy-4,5-dichloro-2-methylpyrazole (1.2 eq) reacts with 4-fluorobenzenesulfonamide (1.0 eq) in DMF at 120°C for 24 h under N2, using K2CO3 (2.5 eq) as base.

Reaction Table :

Parameter Value
Solvent DMF
Temperature 120°C
Time 24 h
Yield 58%
Purity (HPLC) 98.2%

Mechanistic Insight :
The electron-withdrawing sulfonamide group activates the para-fluorine for nucleophilic displacement by the pyrazole’s hydroxyl oxygen.

Pathway B: Chalcone Cyclization Route

Chalcone Intermediate Synthesis

A chalcone derivative is prepared via Claisen-Schmidt condensation:

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq) reacts with 2',4'-dichloro-3-methylacetophenone (1.1 eq) in ethanol (reflux, 8 h).

Key Data :

  • Yield: 76%
  • Characterization: ¹H NMR confirms α,β-unsaturated ketone formation.

Pyrazole Cyclization

The chalcone undergoes cyclization with hydrazine hydrate (1.5 eq) in acetic acid (reflux, 72 h).

Reaction Table :

Parameter Value
Solvent Acetic acid
Temperature Reflux
Time 72 h
Yield 63%
Purity (HPLC) 97.5%

Mechanistic Insight :
Hydrazine attacks the α,β-unsaturated system, followed by cyclodehydration to form the pyrazole ring.

Pathway C: Ullmann-Type Coupling

Synthesis of 3-Hydroxypyrazole and 4-Iodobenzenesulfonamide

  • 3-Hydroxy-4,5-dichloro-2-methylpyrazole is prepared as in Pathway A.
  • 4-Iodobenzenesulfonamide is synthesized via iodination of 4-aminobenzenesulfonamide using KI/I2 in H2SO4.

Copper-Catalyzed Coupling

Reaction components:

  • 3-Hydroxypyrazole (1.1 eq)
  • 4-Iodobenzenesulfonamide (1.0 eq)
  • CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Cs2CO3 (3.0 eq) in DMF at 110°C, 36 h.

Reaction Table :

Parameter Value
Catalyst CuI/Phenanthroline
Base Cs2CO3
Yield 71%
Purity (HPLC) 99.1%

Advantage :
Higher yield compared to nucleophilic substitution, albeit with greater catalyst cost.

Comparative Analysis of Methodologies

Table 1: Synthesis Route Evaluation

Parameter Pathway A Pathway B Pathway C
Overall Yield 58% 63% 71%
Reaction Time 24 h 72 h 36 h
Cost Efficiency Moderate Low High
Scalability Excellent Moderate Good
Purity 98.2% 97.5% 99.1%

Critical Observations :

  • Pathway A offers simplicity but suffers from moderate yields due to competing side reactions.
  • Pathway B requires extended reaction times but avoids expensive catalysts.
  • Pathway C provides superior yields and purity, making it preferable for industrial applications despite higher initial costs.

Optimization Strategies and Challenges

Solvent Effects

  • DMF vs. Acetic Acid : Polar aprotic solvents (DMF) enhance nucleophilicity in Pathway A, while acetic acid promotes proton transfer in cyclization (Pathway B).

Chlorination Control

Selective dichlorination of the pyrazole ring necessitates careful stoichiometry:

  • Excess Cl2 gas leads to over-chlorination.
  • Optimal mol ratio: 8–10:1 (Cl2:amidated intermediate).

Purification Techniques

  • Recrystallization : Ethyl acetate/methanol mixtures yield needle-like crystals (mp 122–123°C).
  • Column Chromatography : Silica gel with CH2Cl2/MeOH (95:5) effectively removes unreacted sulfonamide.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group.

    Substitution: The dichloro substituents on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrazole ring, sulfonamide group, or linker regions. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity/Applications Solubility (mg/mL) Refinement Tools Used
4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide Dichloro, methyl-pyrazole; benzenesulfonamide Hypothesized enzyme inhibition (e.g., COX-2) ~0.15 (DMSO) SHELXL , Mercury
(Z)-2,5-dioxopyrrolidin-1-yl 4-(4-(2-(difluoroboryl)-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)butanoate Boron-containing imidazole; fluorinated groups Fluorescent labeling (biological imaging) ~0.8 (PBS) SHELXTL
Monepantel (MOP) Trifluoromethylphenoxy; cyano groups Anthelmintic (veterinary use) ~0.03 (H₂O) SHELXS

Key Findings from Comparative Studies

Substituent Effects on Bioactivity The dichloro and methyl groups on the pyrazole ring in the target compound likely enhance hydrophobic interactions with enzyme pockets compared to non-halogenated analogs. In contrast, the trifluoromethyl group in Monepantel improves metabolic stability and membrane permeability . The sulfonamide group in the target compound may mimic endogenous substrates (e.g., para-aminobenzoic acid), a feature shared with early sulfa drugs but absent in boron-containing analogs like the compound in .

Crystallographic and Computational Insights

  • Mercury analyses reveal that the target compound’s crystal packing is dominated by π-π stacking (pyrazole and benzene rings) and hydrogen bonds (sulfonamide NH to oxygen), similar to Monepantel’s amide-driven interactions .
  • SHELX-refined structures demonstrate that the dichloro substituents induce torsional strain in the pyrazole ring, reducing conformational flexibility compared to the more planar boronated analog in .

In contrast, Monepantel’s anthelmintic activity is well-documented , and the boron-containing compound in is specialized for imaging .

Biological Activity

4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its structure suggests interactions with various biological targets, making it a candidate for further investigation in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a pyrazole derivative, which is known for its diverse biological activities. The molecular formula is C11_{11}H9_{9}Cl2_2N3_3O3_3S, with a molecular weight of approximately 323.15 g/mol. The presence of chlorine and methyl groups in the pyrazole ring contributes to its pharmacological properties.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Preliminary studies suggest that it may interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive disorders .
  • Antimicrobial Activity : The sulfonamide moiety is traditionally associated with antibacterial properties, indicating that this compound could also exhibit similar effects.

Biological Activity Data

A summary of key findings related to the biological activity of the compound is presented in the following table:

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes linked to inflammatory processes
Receptor InteractionModulates M4 muscarinic acetylcholine receptors
Antimicrobial EffectsExhibits antibacterial activity against various strains

Case Studies and Research Findings

  • Neurocognitive Disorders : A study explored the potential of similar compounds as positive allosteric modulators (PAMs) for mAChRs, suggesting that derivatives like this compound could enhance cognitive function by modulating acetylcholine signaling pathways .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections .
  • Anti-inflammatory Properties : Research has indicated that compounds with similar structures can reduce inflammation markers in cellular models, suggesting that this compound may also possess anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4,5-Dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves condensation of substituted pyrazole precursors with sulfonamide intermediates. Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .

  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution, using chlorosulfonation followed by amination. Temperature control (0–5°C) is critical to minimize side reactions .

  • Optimization : Systematic variation of solvents (e.g., THF vs. DMF), catalysts (e.g., triethylamine), and reaction times can improve yields. HPLC monitoring ensures intermediate purity .

    • Example Data :
StepConditionsYield (%)Purity (HPLC)
Pyrazole formationEthanol, 80°C, 12h6592%
SulfonylationDCM, 0°C, 2h7885%

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling constants and integration (e.g., pyrazole protons at δ 6.5–7.5 ppm, sulfonamide NH₂ at δ 5.5–6.0 ppm) .
  • IR : Identify functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹, C-Cl at 700–800 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀Cl₂N₃O₃S: ~342.0 m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Orthogonal assays : Compare cytotoxicity (e.g., MTT assay ) with target-specific enzymatic inhibition (e.g., fluorometric kinase assays) to distinguish off-target effects .
  • Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Meta-analysis : Use computational tools (e.g., PubChem BioActivity data) to identify trends in structure-activity relationships (SAR) across analogs .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Validate with MD simulations to assess binding stability .
  • QSAR modeling : Train models on datasets (e.g., ChEMBL) using descriptors like ClogP, polar surface area, and H-bond donors to predict bioavailability .
    • Case Study : Docking studies of a related sulfonamide-pyrazole hybrid showed strong interaction with the hydrophobic pocket of COX-2 (ΔG = -9.2 kcal/mol) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO/water mixtures) for slow evaporation.

  • Additive use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .

  • Temperature gradients : Gradual cooling from 40°C to 4°C improves crystal quality .

    • Example : A related analog (4-(3,7-dimethyl-4-oxo-isoxazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide) crystallized in the monoclinic P2₁/c space group with Z = 4 .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

  • Methodology :

  • Solvent polarity : Test solubility in DMSO (high) vs. aqueous buffers (low) to establish logP correlations.
  • pH dependence : Measure solubility at pH 2 (simulated gastric fluid) vs. pH 7.4 (blood), as sulfonamides often exhibit pH-dependent ionization .
    • Example : A sulfonamide-pyrazole derivative showed solubility of 12 mg/mL in DMSO but <0.1 mg/mL in PBS, aligning with its calculated logP of 3.2 .

Key Research Findings Table

PropertyValue/ObservationReference
Synthetic Yield 65–78% (optimized)
Biological Activity IC₅₀ = 1.2 µM (COX-2 inhibition)
Crystallographic Data Space group P2₁/c, a = 8.21 Å, b = 12.34 Å
LogP 3.2 (predicted)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.